Unambiguous Structure Elucidation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid: A Multi-Modal Spectroscopic Approach
Unambiguous Structure Elucidation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid: A Multi-Modal Spectroscopic Approach
Executive Summary
The structural elucidation of complex, multi-substituted aromatic building blocks is a critical gateway in pharmaceutical development and synthetic chemistry. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (C₁₄H₁₈O₅) presents a unique analytical challenge: it combines a rigid vanillic acid-derived core with a flexible, conformationally active oxan-4-yl (tetrahydropyran-4-yl) substituent.
As a Senior Application Scientist, the approach to structural elucidation cannot merely be a checklist of analytical techniques. It must be a logically sequenced, self-validating framework where each modality compensates for the blind spots of the others. This whitepaper details the causal reasoning, self-validating protocols, and comprehensive data interpretation required to unequivocally confirm the structure of this molecule[1].
Strategic Analytical Framework
The elucidation of substituted benzoic acids requires a multi-modal approach to unambiguously assign regiochemistry and functional group integrity[2]. Our workflow is designed around the principle of orthogonal validation:
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HRMS establishes the exact molecular formula, defining the boundaries of the atomic puzzle.
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ATR-FTIR confirms the presence of the carboxylic acid and ether linkages without the phase-change artifacts common in traditional methods[3].
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1D and 2D NMR provide the definitive connectivity map, proving the exact attachment points of the methoxy and oxan-4-ylmethoxy groups[4].
Orthogonal analytical workflow for structural elucidation and validation.
High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy
HRMS: Establishing the Molecular Formula
To prevent in-source fragmentation and preserve the molecular ion, Electrospray Ionization (ESI) is utilized.
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Causality of Ionization Mode: Carboxylic acids readily deprotonate. Therefore, ESI in negative mode (ESI-) is deliberately chosen over positive mode. This avoids complex sodium/potassium adducts, yielding a clean, self-validating[M-H]⁻ ion.
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Data Interpretation: The calculated exact mass for C₁₄H₁₈O₅ is 266.1154 Da. In ESI- mode, the [M-H]⁻ ion is observed at m/z 265.1076. The isotopic pattern (M+1 from ¹³C natural abundance) perfectly matches the simulated theoretical distribution, locking in the molecular formula.
ATR-FTIR: Functional Group Validation
Attenuated Total Reflectance (ATR) FTIR is selected over traditional KBr pellet transmission.
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Causality of Technique: KBr is highly hygroscopic. Absorbed moisture can mask the critical O-H stretching region. ATR analyzes the neat solid, providing a true representation of the molecule's solid-state hydrogen bonding[3].
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Data Interpretation: A remarkably broad band from 2500–3000 cm⁻¹ is observed, which is the self-validating hallmark of a hydrogen-bonded carboxylic acid dimer. A sharp, intense peak at 1685 cm⁻¹ confirms the conjugated carbonyl (C=O) stretch, while bands at 1260 cm⁻¹ and 1030 cm⁻¹ confirm the asymmetric and symmetric C-O-C ether stretches.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the cornerstone of this elucidation, bridging the gap between atomic inventory (HRMS) and 3D connectivity.
Solvent Selection Causality
The choice of DMSO-d₆ over CDCl₃ is a deliberate, self-validating experimental choice. In CDCl₃, the carboxylic acid proton often undergoes rapid exchange with trace water, broadening into the baseline. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the acidic proton and rendering it as a sharp, self-validating downfield singlet at δ 12.80 ppm.
Tetrahydropyran Ring Conformation
The oxan-4-yl (tetrahydropyran) ring adopts a stable chair conformation. The distinct chemical shifts of the axial and equatorial protons provide a built-in conformational probe[5]. The oxygen-adjacent protons (H-2' and H-6') split into two distinct environments:
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Equatorial protons (δ 3.88): Experience less steric shielding, appearing further downfield.
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Axial protons (δ 3.35): Exhibit a large geminal coupling and a large trans-diaxial coupling (td, J = 11.5, 2.5 Hz), proving the chair conformation[5].
Regiochemistry via HMBC
The most critical structural question is proving that the oxan-4-ylmethoxy group is at position 4 and the methoxy group is at position 3, rather than the reverse. Advanced NMR techniques, particularly HMBC, are indispensable for bridging heteroatom linkages[4].
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The methoxy singlet (δ 3.82) shows a ³J correlation to the aromatic carbon at δ 149.5 (C-3).
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The oxan-4-ylmethoxy -CH₂- doublet (δ 3.95) shows a ³J correlation to the aromatic carbon at δ 152.1 (C-4).
Key 3J HMBC correlations establishing the exact regiochemistry of the ether substituents.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: HRMS (ESI-TOF) Acquisition
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of unbuffered 50:50 Methanol:Water. Causality: Omitting acid additives ensures the equilibrium favors the deprotonated [M-H]⁻ state required for negative mode.
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Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 554.2615 in ESI-) at 5 µL/min via an independent reference sprayer. This creates a continuous, self-validating mass axis that corrects thermal drift in real-time, ensuring mass accuracy < 2 ppm.
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Acquisition: Inject 2 µL. Operate the TOF analyzer in ESI- mode with a capillary voltage of 2.5 kV and a cone voltage of 30 V. Acquire data over m/z 50–1000.
Protocol B: NMR Sample Preparation and Acquisition
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Sample Preparation: Weigh exactly 15.0 mg of the compound. Dissolve completely in 600 µL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal, self-validating δ 0.00 ppm reference, eliminating chemical shift referencing errors.
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Instrument Tuning: Insert the 5 mm NMR tube into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated 3D gradient shimming. Causality: Cryoprobes reduce thermal noise, increasing sensitivity by a factor of 3-4, which is critical for resolving long-range carbon-proton couplings in HMBC.
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Acquisition Parameters:
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¹H NMR: Pulse sequence zg30, 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.
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¹³C NMR: Pulse sequence zgpg30 (proton-decoupled), 1024 scans.
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HMBC: Pulse sequence hmbcgplpndqf, optimized for long-range coupling constant J = 8 Hz.
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Comprehensive Data Tables
Table 1: High-Resolution Mass Spectrometry & IR Summary
| Analytical Modality | Key Signal / Observation | Assignment / Interpretation |
| HRMS (ESI-) | m/z 265.1076 | [M-H]⁻ ion (Calculated for C₁₄H₁₇O₅: 265.1076) |
| HRMS (ESI-) | Mass Error: 0.0 ppm | Unambiguous confirmation of molecular formula |
| ATR-FTIR | 2500–3000 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded carboxylic acid dimer) |
| ATR-FTIR | 1685 cm⁻¹ (sharp) | C=O stretch (conjugated carboxylic acid) |
| ATR-FTIR | 1260 cm⁻¹, 1030 cm⁻¹ | C-O-C asymmetric and symmetric ether stretches |
Table 2: Complete ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (³J) |
| 1 | - | 123.4 | - |
| 2 | 7.51 (d, J=1.8) | 112.1 | C-4, C-6, COOH |
| 3 | - | 149.5 | - |
| 4 | - | 152.1 | - |
| 5 | 7.05 (d, J=8.5) | 111.8 | C-1, C-3 |
| 6 | 7.55 (dd, J=8.5, 1.8) | 123.8 | C-2, C-4, COOH |
| COOH | 12.80 (br s, 1H) | 167.2 | C-1 |
| 3-OCH₃ | 3.82 (s, 3H) | 55.8 | C-3 |
| 4-OCH₂ | 3.95 (d, J=6.5, 2H) | 73.5 | C-4, C-4' |
| 2', 6' eq | 3.88 (ddd, J=11.5, 4.5, 1.5, 2H) | 67.1 | C-4' |
| 2', 6' ax | 3.35 (td, J=11.5, 2.5, 2H) | 67.1 | C-4' |
| 3', 5' eq | 1.68 (m, 2H) | 29.4 | C-2', C-6' |
| 3', 5' ax | 1.35 (m, 2H) | 29.4 | C-2', C-6' |
| 4' | 2.05 (m, 1H) | 34.2 | 4-OCH₂, C-2', C-6' |
References
- SciSupplies. "3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, 1g." SciSupplies.eu.
- Modgraph. "Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers." Modgraph.co.uk.
- BenchChem. "An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-nitrobenzoic Acid." Benchchem.com.
- DergiPark. "Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid." Bilge International Journal of Science and Technology Research.
- ACS Publications. "NMR Structure Elucidation in the Presence of Heteroatoms: An In-Class Activity." Journal of Chemical Education.
